molecular formula C10H7ClN2O2 B118369 Methyl 4-chloroquinazoline-6-carboxylate CAS No. 152536-17-9

Methyl 4-chloroquinazoline-6-carboxylate

Cat. No. B118369
CAS RN: 152536-17-9
M. Wt: 222.63 g/mol
InChI Key: ZFTPRYBXJRWOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 . It is used in various scientific research fields, including medicinal chemistry, drug discovery, and material science.


Synthesis Analysis

The synthesis of this compound involves the reaction of the compound with DIBAL-H in dry THF at -25°C. The reaction mixture is stirred at -25°C to room temperature for 2 hours. The reaction mixture is then cooled to -10°C and quenched with 10% aqueous NaHCO3. The mixture is extracted with ethyl acetate, washed with water, brine, and dried. The solvent is removed under vacuum to yield the product.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7ClN2O2 . This indicates that the compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the reaction of the compound with DIBAL-H in dry THF. This reaction results in the formation of 4-chloroquinazoline-6-yl methanol.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Chloroquine-containing Compounds and Derivatives

Chloroquine (CQ) and its derivatives, including methyl 4-chloroquinazoline-6-carboxylate analogues, have been extensively researched for their potential beyond antimalarial effects. These compounds have been found to possess interesting biochemical properties that have led to their repurposing for managing various infectious and non-infectious diseases. Ongoing research focuses on evaluating other similarly acting antimalarials and structural analogs to maximize the value of the 4-aminoquinolines. This includes efforts towards developing compounds that can be used as synergistic partners in anticancer combination chemotherapy, highlighting the potential for chloroquine-containing compounds in cancer therapy (Njaria et al., 2015).

Antioxidant Activity Analysis

The study of antioxidants and their activity is crucial across various fields including medicine and pharmacy. Research on this compound could be relevant in this context, as methodologies for determining antioxidant activity are critical for understanding the potential therapeutic applications of various compounds. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are used for assessing the antioxidant capacity of complex samples, which could include derivatives of this compound. These methods rely on spectrophotometry, suggesting a potential area of application for studying the antioxidant properties of chloroquine-containing compounds (Munteanu & Apetrei, 2021).

Neuroprotective Strategies in Stroke

The search for neuroprotective agents to minimize secondary cerebral injury post-stroke has led to the exploration of various compounds, including 4-aminoquinoline derivatives similar to this compound. While the main focus has been on established compounds like N-methyl-d-aspartate antagonists, the underlying molecular mechanisms and potential therapeutic benefits of 4-aminoquinoline compounds offer an interesting avenue for research. These compounds could modulate complex signaling pathways involved in stroke-induced neurodegeneration, suggesting a potential role for this compound derivatives in developing neuroprotective strategies (Karsy et al., 2017).

Treatment of Biomedical Abnormalities in ASD

Recent studies have indicated that treatments targeting physiological abnormalities associated with autism spectrum disorder (ASD) can be effective. This research area may benefit from exploring the therapeutic potential of this compound derivatives. Considering the effectiveness of certain compounds in treating mitochondrial disease and redox metabolism abnormalities, which are associated with ASD, there's a possibility that chloroquine-containing compounds could offer new treatment avenues. The exploration of these compounds in ASD treatment focuses on their well-tolerated nature and the potential for improving core and associated ASD symptoms, underscoring the need for further research to confirm their efficacy (Frye & Rossignol, 2014).

Redox Mediators in Organic Pollutant Treatment

The enzymatic treatment of organic pollutants in wastewater has shown promise, with redox mediators enhancing the efficiency of pollutant degradation. This suggests a potential application for this compound derivatives as redox mediators or as subjects of study in the context of improving the degradation efficiency of recalcitrant compounds. The application of enzyme-redox mediator systems could significantly contribute to the remediation of a wide spectrum of aromatic compounds present in industrial effluents, positioning this compound derivatives as candidates for environmental remediation efforts (Husain & Husain, 2007).

Safety and Hazards

Methyl 4-chloroquinazoline-6-carboxylate is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

methyl 4-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTPRYBXJRWOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596533
Record name Methyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152536-17-9
Record name Methyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinazoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.